Tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate
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Description
Tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound. It is similar to Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate . It has been suggested that compounds of this nature may have potential applications in the inhibition of intestinal drug efflux transporter P-glycoprotein (P-gp) and drug metabolizing enzyme cytochrome P450 3A4 (CYP3A4).
Scientific Research Applications
Modular Synthesis
Tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is involved in the modular synthesis of isoquinolines, demonstrating its application in synthesizing substituted isoquinolines through a one-pot coupling procedure. This synthesis process employs palladium-catalyzed α-arylation of an enolate, followed by in situ trapping with an electrophile and aromatization, yielding isoquinolines with high efficiency and versatility (Pilgrim et al., 2013).
Amidomercuration-Cyclization
The compound plays a critical role in the amidomercuration-cyclization of N-tert-butoxycarbonyl-2-allylaniline derivatives, facilitating the synthesis of various tetrahydroquinoline derivatives. This process involves dilithation followed by the addition of bromoalkenes and mercuric ion-initiated cyclization, highlighting its utility in constructing complex heterocyclic frameworks (Berger & Kerly, 1993).
Tert-butoxycarbonylation
The tert-butoxycarbonylation reactions of acidic substrates, including phenols, amine hydrochlorides, and carboxylic acids, without the use of bases, demonstrate the compound's role in chemoselective transformations under mild conditions. This application is crucial for the functionalization and protection of sensitive molecules in synthetic chemistry (Saito et al., 2006).
Synthesis of Nitroxide Radicals
The compound contributes to the synthesis of new nitroxide radicals, essential in electron spin resonance (ESR) spectroscopy for studying various chemical and biological processes. The ability to generate stable nitroxide radicals from tert-butyl isoquinoline derivatives underscores its significance in advanced materials science and biochemistry research (Ivanov et al., 1976).
Properties
IUPAC Name |
tert-butyl 5-bromo-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-5-4-11-9(8-17)6-10(16)7-12(11)15/h6-7H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYJDCSJRAJNIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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